Methyl 2-bromo-4-hydroxy-5-iodobenzoate
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Overview
Description
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzoic acid methyl ester core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the iodination of 4-hydroxybenzoic acid, followed by bromination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Iodination: 4-hydroxybenzoic acid is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the 5-position.
Bromination: The iodinated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the 2-position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or iodine.
Oxidation: 2-bromo-4-hydroxy-5-iodobenzoic acid.
Reduction: 2-bromo-4-hydroxy-5-iodobenzyl alcohol.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined pathways. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-hydroxybenzoic acid methyl ester
- 4-hydroxy-5-iodobenzoic acid methyl ester
- 2-bromo-5-iodobenzoic acid methyl ester
Uniqueness
2-bromo-4-hydroxy-5-iodobenzoic acid methyl ester is unique due to the simultaneous presence of bromine, iodine, and hydroxyl groups on the benzoic acid methyl ester core. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H6BrIO3 |
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Molecular Weight |
356.94 g/mol |
IUPAC Name |
methyl 2-bromo-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
BKWZDYJYHZLEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)O)I |
Origin of Product |
United States |
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